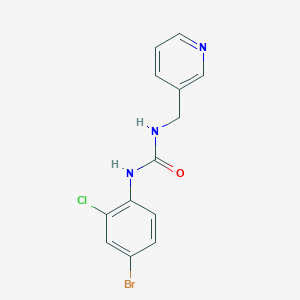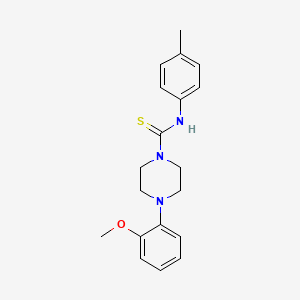
2-(6-bromo-2-methoxy-1-naphthyl)-N,N-dimethylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(6-bromo-2-methoxy-1-naphthyl)-N,N-dimethylacetamide is a synthetic compound that has gained attention in the scientific community due to its potential use in various research applications. This compound is known for its unique chemical structure and its ability to interact with biological systems. In
Mécanisme D'action
The mechanism of action of 2-(6-bromo-2-methoxy-1-naphthyl)-N,N-dimethylacetamide involves its interaction with biological systems. This compound has been found to bind to specific receptors in cells, which leads to the activation of various signaling pathways. These signaling pathways are responsible for the biochemical and physiological effects of this compound.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. This compound has been shown to inhibit the growth of cancer cells by inducing apoptosis. It has also been found to have neuroprotective properties, which may make it useful in the treatment of neurological disorders. Additionally, this compound has been found to have anti-inflammatory properties, which may make it useful in the treatment of inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 2-(6-bromo-2-methoxy-1-naphthyl)-N,N-dimethylacetamide in lab experiments is its unique chemical structure, which allows it to interact with biological systems in a specific way. Additionally, this compound has been extensively studied, which means that there is a large body of research available on its properties and potential uses. However, one limitation of using this compound in lab experiments is that it can be difficult to synthesize, which may limit its availability.
Orientations Futures
There are several future directions for the study of 2-(6-bromo-2-methoxy-1-naphthyl)-N,N-dimethylacetamide. One potential direction is the further study of its potential use in cancer research. This compound has been found to inhibit the growth of cancer cells, and further research may lead to the development of new cancer treatments. Another potential direction is the study of its neuroprotective properties, which may lead to the development of new treatments for neurological disorders. Additionally, further research may be needed to optimize the synthesis method for this compound, which may increase its availability for use in lab experiments.
Méthodes De Synthèse
The synthesis method of 2-(6-bromo-2-methoxy-1-naphthyl)-N,N-dimethylacetamide involves the reaction of 6-bromo-2-methoxy-1-naphthol with N,N-dimethylacetamide in the presence of a suitable catalyst. This reaction results in the formation of the desired compound. The synthesis method for this compound has been optimized to ensure high yield and purity.
Applications De Recherche Scientifique
2-(6-bromo-2-methoxy-1-naphthyl)-N,N-dimethylacetamide has been extensively studied in various scientific research applications. This compound has been shown to have potential uses in cancer research, as it has been found to inhibit the growth of cancer cells. It has also been studied for its potential use in the treatment of neurological disorders, as it has been found to have neuroprotective properties.
Propriétés
IUPAC Name |
2-(6-bromo-2-methoxynaphthalen-1-yl)-N,N-dimethylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16BrNO2/c1-17(2)15(18)9-13-12-6-5-11(16)8-10(12)4-7-14(13)19-3/h4-8H,9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCCPOMGCRKNBLP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)CC1=C(C=CC2=C1C=CC(=C2)Br)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
21.1 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24789020 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(2-hydroxy-6-methyl-3-quinolinyl)methyl]-N-(2-methoxyphenyl)acetamide](/img/structure/B5858634.png)
![methyl 2-[(4-isopropoxybenzoyl)amino]benzoate](/img/structure/B5858641.png)


![1-[2-(2-chloro-4-methylphenoxy)ethyl]pyrrolidine](/img/structure/B5858686.png)
![4-amino-N'-[(6-chloro-1,3-benzodioxol-5-yl)methoxy]-1,2,5-oxadiazole-3-carboximidamide](/img/structure/B5858694.png)
![N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-N'-ethyl-N-methylurea](/img/structure/B5858707.png)

![2-(4-chloro-3-methylphenoxy)-N-[2-(4-methoxyphenyl)ethyl]acetamide](/img/structure/B5858719.png)
![6-{[cyclohexyl(methyl)amino]methyl}-N-(2-methoxyphenyl)-1,3,5-triazine-2,4-diamine](/img/structure/B5858724.png)



![ethyl [(3-cyclohexyl-4-oxo-3,4-dihydro-2-quinazolinyl)thio]acetate](/img/structure/B5858747.png)